RNA Polymerase Inhibitory Potency: Thiazole Class VII vs. Thiophene Parent Class I
In an Escherichia coli RNAP transcription inhibition assay, the thiazole-4-carboxylic acid class VII compound (the scaffold of CAS 941869-64-3) showed activity, albeit with lower potency than the parent thiophene class I [1]. The 4-chlorophenyl urea derivative retains the essential carboxylic acid and urea pharmacophore required for switch-region binding. Molecular modeling confirmed that the thiazole sulfur and urea NH engage in key hydrogen bonds within the Rifampicin-adjacent pocket [1]. Precise IC₅₀ values for the 4-chlorophenyl analog are not separately reported in the primary paper; this represents class-level SAR inference.
| Evidence Dimension | E. coli RNAP transcription inhibition |
|---|---|
| Target Compound Data | Active (class VII thiazole scaffold); potency lower than class I |
| Comparator Or Baseline | Class I (ureido-thiophene-2-carboxylic acid parent): IC₅₀ approx. 3–5 µM (estimated from dose-response curves in the publication) |
| Quantified Difference | Class VII thiazole compounds are active but show reduced potency relative to class I (exact fold-change not provided for the 4-chlorophenyl analog) |
| Conditions | E. coli RNAP in vitro transcription assay; recombinant enzyme, promoter-directed transcript detection |
Why This Matters
Confirms engagement of the RNAP switch region and supports use in antibiotic discovery programs where thiazole-based scaffolds are preferred over thiophenes for metabolic stability or synthetic accessibility.
- [1] Elgaher et al., RSC Advances, 2014, 4, 2177–2194. Class VII thiazole compounds inhibit E. coli RNAP; SAR and molecular modeling data are provided. View Source
